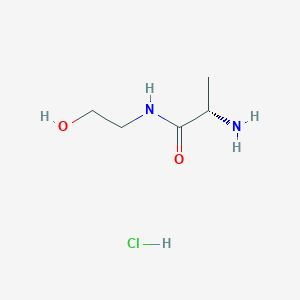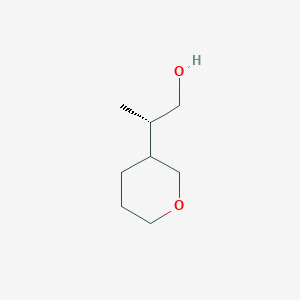
(2R,4S,5R)-4,5-Dihidroxi-2-metil-oxano-2-ácido carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound features a six-membered oxane ring with two hydroxyl groups and a carboxylic acid group, making it a versatile molecule in organic synthesis and biochemical applications.
Aplicaciones Científicas De Investigación
(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of aldol condensation reactions followed by selective reduction and oxidation steps to introduce the hydroxyl and carboxylic acid functionalities. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide for the aldol condensation, followed by catalytic hydrogenation for reduction and mild oxidizing agents like pyridinium chlorochromate for oxidation.
Industrial Production Methods
In an industrial setting, the production of (2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid may involve biocatalytic processes using specific enzymes that can selectively introduce the desired stereochemistry. These processes are often more environmentally friendly and can be scaled up efficiently. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Mecanismo De Acción
The mechanism by which (2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors that facilitate its conversion to active forms.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate: A compound with similar hydroxyl and carboxylic acid functionalities but with a different core structure.
4-Hydroxy-2-quinolones: Compounds with hydroxyl groups and a carboxylic acid group, but with a quinolone core.
Uniqueness
(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups on an oxane ring. This combination of features makes it particularly valuable in stereoselective synthesis and as a versatile intermediate in various chemical reactions.
Propiedades
IUPAC Name |
(2R,4S,5R)-4,5-dihydroxy-2-methyloxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-7(6(10)11)2-4(8)5(9)3-12-7/h4-5,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNMFWKACGLDJE-HBPOCXIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(CO1)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]([C@@H](CO1)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
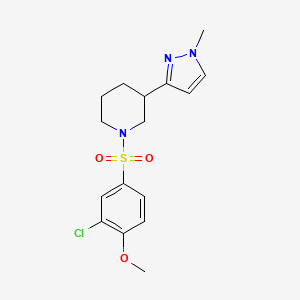
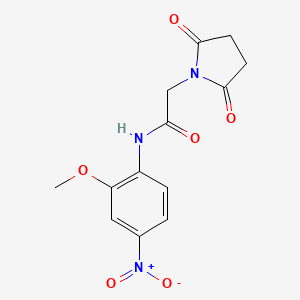
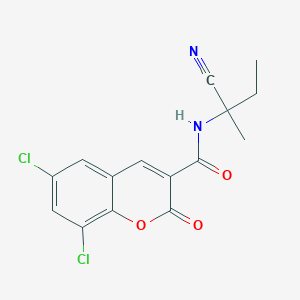
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2449100.png)
![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)
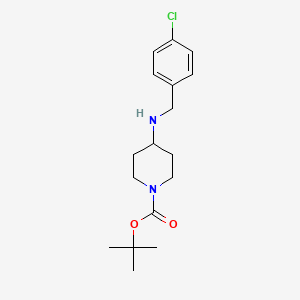
![4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2449107.png)
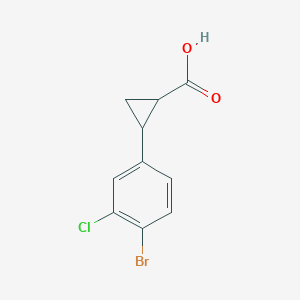
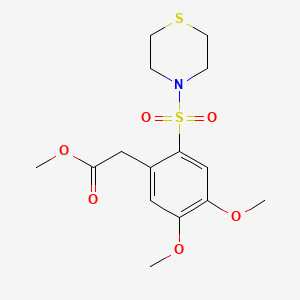
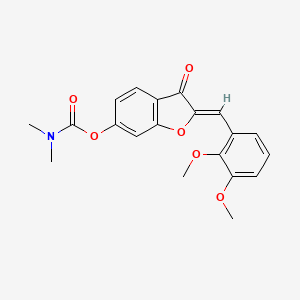
![1-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2449114.png)
